molecular formula C24H24N2O4 B2761431 N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(naphthalen-1-yl)acetamide CAS No. 900997-43-5

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(naphthalen-1-yl)acetamide

Cat. No. B2761431
CAS RN: 900997-43-5
M. Wt: 404.466
InChI Key: UUTQWOJEWSJWCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and aromatic systems. These groups would likely contribute to the overall stability of the molecule and could also influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the aromatic rings might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the amide group could influence its solubility, and the molecular weight could influence its boiling and melting points .

Scientific Research Applications

Catalytic Applications and Synthetic Methodologies

One significant application involves the use of nano magnetite (Fe3O4) as a robust catalyst for synthesizing N-((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide derivatives through a direct three-component reaction. This process demonstrates high efficiency under ultrasound irradiation, showcasing an innovative approach to synthesizing complex acetamide derivatives (Mokhtary & Torabi, 2017).

Molecular Design and Electronic Properties

In the field of molecular electronics, derivatized bis(pyrrol-2-yl) arylenes, including compounds with dimethoxybenzene units, have been synthesized and studied for their low oxidation potential and electropolymerization to yield conducting polymers. These materials have applications in creating stable, electrically conducting forms due to their low oxidation potentials, indicating potential use in electronic and optoelectronic devices (Sotzing et al., 1996).

Pharmaceutical and Biomedical Research

Research in the pharmaceutical domain has identified compounds with naphthalene and acetamide components as potential drug candidates due to their significant bioactivity. For instance, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide has been identified as a potent inhibitor of aminopeptidase N, demonstrating its potential as an anti-angiogenic agent in medical treatments (Lee et al., 2005).

Environmental Science Applications

In environmental science, acetamide derivatives have been explored for their ability to serve as molecular probes for the trace measurement of carbonyl compounds in water samples. Such compounds are crucial for monitoring environmental pollutants and ensuring water quality (Houdier et al., 2000).

Future Directions

The study and development of new organic compounds is a vast field with many potential applications, from medicine to materials science. This compound, with its complex structure and multiple functional groups, could be of interest in a variety of areas .

properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-29-21-11-10-19(14-22(21)30-2)26-15-18(13-24(26)28)25-23(27)12-17-8-5-7-16-6-3-4-9-20(16)17/h3-11,14,18H,12-13,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTQWOJEWSJWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)CC3=CC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(naphthalen-1-yl)acetamide

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